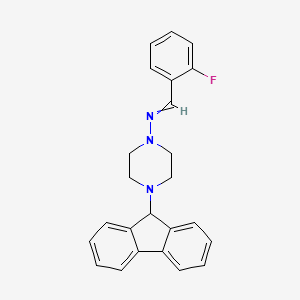

4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine

Description

4-(9H-Fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine is a Schiff base derivative featuring a fluorene group linked to a piperazine ring, which is further conjugated to a 2-fluorobenzylidene moiety via an imine bond. This compound combines the rigid, planar structure of fluorene with the flexibility of the piperazine ring and the electronic effects of the fluorine substituent.

Properties

IUPAC Name |

N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3/c25-23-12-6-1-7-18(23)17-26-28-15-13-27(14-16-28)24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h1-12,17,24H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBPIEMYTZGDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine typically involves the following steps:

Formation of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction using fluorene and an appropriate alkylating agent.

Formation of the Piperazine Core: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

Condensation Reaction: The final step involves the condensation of the fluorenyl group with the piperazine core and the 2-fluorobenzylidene group under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of fluorenone derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of halogenated fluorenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The fluorenyl and fluorobenzylidene groups may interact with biological macromolecules, leading to modulation of their activity. The piperazine core can interact with receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural differences and similarities with analogs from the evidence:

*Calculated based on molecular formulas from evidence.

Key Observations:

Lipophilicity : The methylsulfanyl analog () exhibits higher lipophilicity, which may improve membrane permeability but reduce solubility .

Biological Activity : The piperidone derivative () shows explicit anticancer evaluation, suggesting fluorinated imines are promising scaffolds for therapeutic development .

Crystallographic and Physicochemical Properties

- Crystallization : Fluorinated compounds (e.g., ) often form stable crystals due to fluorine’s small size and strong intermolecular interactions (C–F⋯H or F⋯F contacts) .

- Thermal Stability: The dimethylamino analog () may exhibit lower melting points due to reduced molecular symmetry compared to the fluorinated derivative .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine, and what key steps ensure regioselectivity?

- Methodology : The synthesis typically involves:

- Step 1 : Mono-protection of piperazine using fluorenylmethyloxycarbonyl (Fmoc) groups to ensure regioselective functionalization .

- Step 2 : Condensation of the protected piperazine with 2-fluorobenzaldehyde under acidic conditions (e.g., acetic acid) to form the Schiff base .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by , , and high-resolution mass spectrometry (HRMS) .

- Critical Considerations : Use anhydrous conditions to avoid hydrolysis of the Schiff base. Monitor reaction progress via TLC to prevent over-substitution.

Q. How can researchers confirm the structural integrity of this compound, particularly the Schiff base linkage and fluorenyl substitution?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structure to validate bond angles and spatial arrangement of the fluorobenzylidene and fluorenyl groups .

- FT-IR Spectroscopy : Confirm imine (C=N) stretch at ~1600–1650 cm and fluorenyl aromatic C–H vibrations .

- : Detect deshielded protons adjacent to the electron-withdrawing fluorine atom (δ ~7.3–8.2 ppm for aromatic regions) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Schiff bases are prone to hydrolysis under acidic conditions .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for fluorenyl derivatives) .

Advanced Research Questions

Q. How does the electronic effect of the 2-fluoro substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Mechanistic Insight :

- The electron-withdrawing fluorine atom increases electrophilicity of the imine (C=N), enhancing susceptibility to nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) can map frontier molecular orbitals to predict reactive sites .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic assays (e.g., hydrazine addition monitored by ) .

Q. What strategies can reconcile contradictory data on the compound’s biological activity across different assay systems?

- Conflict Resolution Workflow :

- Step 1 : Validate assay conditions (e.g., cell line viability, solvent controls) to rule out false positives/negatives .

- Step 2 : Perform dose-response curves (IC) in parallel with a reference compound (e.g., cisplatin for cytotoxicity studies) .

- Step 3 : Use molecular docking (AutoDock Vina) to assess target binding consistency across assay systems .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?

- In Silico Approach :

- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to balance solubility and membrane permeability. Ideal logP for CNS drugs: 2–5 .

- BBB Prediction : Apply the BOILED-Egg model (SwissADME) to predict passive diffusion. The fluorenyl group may enhance lipid bilayer interaction but reduce aqueous solubility .

- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) via Schrödinger’s QikProp to identify metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.